molecular formula C9H10N4O5 B12063087 2-(1,3-dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid

2-(1,3-dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid

Cat. No.: B12063087
M. Wt: 254.20 g/mol
InChI Key: UETNNFPTIVDLNY-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid is a purine derivative with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid typically involves the reaction of 1,3-dimethyluric acid with bromoacetic acid under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced purine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated reagents and strong bases are often used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various purine derivatives with modified functional groups, which can have different chemical and biological properties.

Scientific Research Applications

2-(1,3-dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as phosphodiesterases, and block ion channels like TRPA1 . These interactions lead to its observed biological effects, including anti-inflammatory and analgesic activities.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyluric acid: A precursor in the synthesis of 2-(1,3-dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid.

    Caffeine: Another purine derivative with stimulant properties.

    Theobromine: A compound similar to caffeine, found in cocoa.

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable for research and potential therapeutic applications.

Properties

Molecular Formula

C9H10N4O5

Molecular Weight

254.20 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid

InChI

InChI=1S/C9H10N4O5/c1-11-6-5(7(16)12(2)9(11)18)13(3-4(14)15)8(17)10-6/h5H,3H2,1-2H3,(H,14,15)

InChI Key

UETNNFPTIVDLNY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=O)N(C2C(=O)N(C1=O)C)CC(=O)O

Origin of Product

United States

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